molecular formula C25H30N4O3S B2923209 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-27-9

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2923209
CAS RN: 942002-27-9
M. Wt: 466.6
InChI Key: FJUWYARYSUNTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research into the synthesis of novel heterocyclic compounds is a foundational aspect of medicinal chemistry, offering potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) developed novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their analgesic and anti-inflammatory activities due to their COX-2 inhibitory effects. Such compounds, including those with pyrimidine structures, play a crucial role in drug discovery, particularly in the design of anti-inflammatory agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Heterocyclic Compounds in Drug Design

The design and synthesis of heterocyclic compounds, like pyrimidines and pyrido[2,3-d]pyrimidines, are critical in medicinal chemistry for creating new drugs with potential biological activities. For example, Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, demonstrating the versatility of heterocyclic chemistries in generating bioactive molecules with potential pharmaceutical applications (H. Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, R. Pagni, 2003).

Heterocyclic Compounds in Antiviral Research

Novel heterocyclic compounds also find applications in antiviral research. Loksha et al. (2014) synthesized novel analogues of MKC442 with modifications aiming at enhancing their activity against HIV-1, showcasing the potential of heterocyclic chemistry in developing antiviral agents. This research underscores the importance of structural modifications in pyrimidines and related compounds for enhancing biological activity against specific targets (Yasser M Loksha, E. Pedersen, R. Loddo, G. Sanna, G. Collu, G. Giliberti, P. la Colla, 2014).

Catalyst-Free Synthesis Approaches

In the realm of green chemistry, Brahmachari & Nayek (2017) developed a catalyst-free, one-pot synthesis method for creating diverse substituted pyrimidine derivatives. This approach highlights the ongoing efforts to make chemical synthesis more environmentally friendly and efficient, particularly for compounds with potential pharmaceutical applications (G. Brahmachari, Nayana Nayek, 2017).

Future Directions

Future research could focus on further investigating the properties and potential applications of this compound. The pyrido[2,3-d]pyrimidine scaffold could be used as a template for designing new compounds .

properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-19-15-26-23-21(24(31)28(3)25(32)27(23)2)22(19)33-16-20(30)29-12-10-18(11-13-29)14-17-8-6-5-7-9-17/h5-9,15,18H,4,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWYARYSUNTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.